![molecular formula C22H27N3O4S2 B6519746 2-[4-(azepane-1-sulfonyl)benzamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893095-34-6](/img/structure/B6519746.png)
2-[4-(azepane-1-sulfonyl)benzamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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Description
Scientific Research Applications
Medicinal Chemistry and Drug Development
The synthesis of functionalized nitrogen heterocycles plays a crucial role in discovering and evolving high-value materials. While piperidine and pyrrolidine are common in medicinal chemistry libraries, the seven-membered azepane is notably absent. However, recent advancements have enabled the preparation of complex azepanes from simple nitroarenes. Photochemical dearomative ring expansion, mediated by blue light, converts the nitro group into a singlet nitrene, resulting in azepanes. These azepane analogues can be explored as potential drug candidates .
Ionic Liquids and Green Chemistry
Azepanium ionic liquids, derived from quaternary azepanium salts, have been investigated for their potential in green chemistry. These ionic liquids exhibit interesting properties, such as low volatility, high thermal stability, and tunable solvation behavior. Researchers explore their use as solvents or catalysts in sustainable chemical processes .
properties
IUPAC Name |
2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2/c1-23-21(27)19-17-7-6-8-18(17)30-22(19)24-20(26)15-9-11-16(12-10-15)31(28,29)25-13-4-2-3-5-14-25/h9-12H,2-8,13-14H2,1H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZANDKPMTXDKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(azepane-1-sulfonyl)benzamido]-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
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